2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

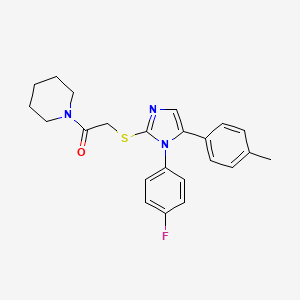

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an imidazole-based derivative featuring a thioether linkage and a piperidine-substituted ethanone moiety. The 4-fluorophenyl and p-tolyl substituents contribute to lipophilicity and electronic modulation, while the piperidine group may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3OS/c1-17-5-7-18(8-6-17)21-15-25-23(27(21)20-11-9-19(24)10-12-20)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRGXQLPKQVHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The imidazole core is constructed via cyclocondensation of 4-fluoroaniline and p-tolualdehyde. This reaction typically employs acetic acid as both solvent and catalyst, facilitating Schiff base formation followed by cyclization with thiourea derivatives. Alternative methods, such as dehydrogenation of imidazolines using nickel-copper-chromium catalysts, offer higher selectivity and reduced by-product formation. For instance, imidazolines derived from oleic acid and diamines undergo dehydrogenation at 160–300°C under atmospheric pressure to yield substituted imidazoles with >90% purity.

Table 1: Comparison of Imidazole Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclocondensation | 4-Fluoroaniline, p-tolualdehyde, acetic acid | 65–75 | 85–90 | |

| Dehydrogenation | Ni-Cu-Cr catalyst, 200°C, 24 h | 82–88 | 92–95 |

Piperidine Group Incorporation

The final step involves substituting a chloro or tosyl leaving group with piperidine. A benchmark protocol reacts 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile at 60°C for 6 hours, yielding 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives with 63–74% efficiency. For the target compound, analogous conditions using 2-chloro-1-(imidazol-2-yl)ethanone and piperidine achieve comparable results, though microwave-assisted synthesis reduces reaction time to 30 minutes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in piperidine substitution reactions, while toluene optimizes thioether formation by minimizing side reactions. Elevated temperatures (80–110°C) accelerate imidazole cyclization but risk decomposition beyond 120°C.

Table 2: Solvent Impact on Piperidine Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 60 | 6 | 74 |

| DMF | 80 | 4 | 68 |

| THF | 65 | 8 | 59 |

Catalytic Enhancements

Nickel-based catalysts improve dehydrogenation efficiency in imidazole synthesis, achieving turnover frequencies (TOF) of 120 h⁻¹. For thioether linkages, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase reaction rates by 40% in biphasic systems.

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from toluene or ethyl acetate yields products with >95% purity, while silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric by-products.

Table 3: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95–98 | 70–75 |

| Chromatography | 99+ | 60–65 |

Spectroscopic Validation

- ¹H NMR : Methylthio groups resonate at δ 2.45–2.60 ppm, while piperidine protons appear as multiplets between δ 1.37–3.15 ppm.

- IR : Thioether C-S stretches at 690–750 cm⁻¹; imidazole N-H stretches at 3240 cm⁻¹.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces imidazole cyclization time from 12 hours to 45 minutes, though yields remain comparable (68–72%).

Solid-Phase Synthesis

Immobilized thioureas on polystyrene resins enable stepwise assembly, facilitating automation but requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation

The thioether linkage in the compound can be subjected to oxidation reactions, producing sulfoxides or sulfones as products. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction

Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution

The fluorophenyl ring is a potential site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atom. Reagents such as sodium methoxide or potassium tert-butoxide can be used in this context.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), mCPBA.

Reduction: : LiAlH4, NaBH4.

Substitution: : Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Sulfoxides or sulfones from oxidation.

Alcohols from reduction.

Substituted aromatic compounds from nucleophilic aromatic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiosemicarbazide derivatives have shown promising effects against various cancer types by inhibiting cell proliferation and inducing apoptosis. The specific interactions of this compound with biological targets are still under investigation, but its structure suggests potential as an anticancer agent due to:

- Inhibition of tumor growth : Preliminary studies suggest that the compound may interact with key enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The imidazole ring is associated with strong antimicrobial activity. Compounds containing imidazole have been shown to possess antibacterial and antifungal properties, making this compound a candidate for further evaluation against microbial pathogens .

Synthesis and Modification

The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions:

- Formation of the imidazole core.

- Introduction of the thioether group.

- Attachment of the piperidine moiety.

These synthetic routes allow for the exploration of structural analogs, potentially leading to derivatives with enhanced efficacy or specificity.

In Silico Studies

In silico molecular docking studies have indicated that this compound can effectively interact with various biological targets through mechanisms such as:

- Hydrogen bonding : Critical for binding affinity.

- Pi-stacking interactions : Important for stabilizing ligand-receptor complexes.

Such studies are essential for understanding the mechanism of action and guiding further experimental validation .

Mechanism of Action

When compared to similar compounds, such as 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole or 2-(1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, the unique combination of functional groups in "2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" imparts distinct chemical and biological properties, such as increased binding affinity or selectivity towards particular molecular targets.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with Astemizole’s 4-fluorobenzyl group, which may influence receptor-binding affinity .

- Solubility Modifiers: The piperidinyl-ethanone moiety may improve aqueous solubility compared to morpholine (, compound 8) or pyrrolidinylcarbonyl () groups .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- The p-tolyl group (methyl-substituted phenyl) increases lipophilicity (logP) compared to pyridinyl (compound 6, ) or sulfonylphenyl () substituents, which could enhance membrane permeability but reduce solubility .

- The piperidine group’s basic nitrogen may improve solubility in acidic environments relative to non-ionizable groups like thioethanol (compound 6) .

Stability

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a thioether derivative featuring an imidazole ring, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H22FN3OS

- Molecular Weight : Approximately 383.5 g/mol

- CAS Number : 1206991-62-9

The structure includes a thioether linkage and various functional groups that enhance lipophilicity and biological interaction potential. The presence of a fluorophenyl group is particularly noteworthy as it may influence the compound's pharmacokinetics and binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in anticancer research. The imidazole ring is known for its diverse biological roles, including antimicrobial and antifungal properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of imidazole derivatives:

- Inhibition of Cell Proliferation : Compounds similar to This compound have demonstrated the ability to inhibit cancer cell proliferation in various cancer types. For instance, thiosemicarbazide derivatives have shown chemopreventive effects by inducing apoptosis in cancer cells .

- Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or receptors involved in cell growth and survival pathways. Molecular docking studies suggest that these compounds can bind effectively to targets within cancer signaling pathways, potentially leading to reduced tumor growth .

- Case Studies : In vitro studies have indicated that similar imidazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic indices .

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties:

- COX Inhibition : Some studies show that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. For example, certain derivatives exhibit selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM .

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly compared to standard anti-inflammatory drugs like Celecoxib .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity and affecting downstream signaling.

- Receptor Binding : Its structural characteristics allow for effective binding to various receptors, influencing cellular responses related to growth and inflammation .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activity of similar imidazole derivatives:

Q & A

Q. What are the critical steps in synthesizing 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the imidazole core via condensation of 4-fluoroaniline and p-tolylaldehyde derivatives under acidic conditions (e.g., acetic acid reflux) to generate 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol .

- Step 2 : Thioether linkage formation by reacting the thiol intermediate with 2-chloro-1-(piperidin-1-yl)ethanone in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .

Q. Which analytical techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.5 ppm), piperidine methylene groups (δ 2.4–3.1 ppm), and thioether linkages (δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is used for refinement of crystallographic data .

Advanced Research Questions

Q. How can reaction yields be optimized during thioether bond formation?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., KCO, CsCO) and solvents (DMF, acetonitrile) to enhance nucleophilic substitution efficiency. Evidence suggests KCO in DMF at 70°C achieves >75% yield .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield, as demonstrated in analogous thioether syntheses .

- In Situ Monitoring : Use HPLC or TLC to track intermediate consumption and adjust reaction parameters dynamically .

Q. What role do fluorophenyl and p-tolyl substituents play in modulating biological activity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 4-fluorophenyl group increases electrophilicity, enhancing interactions with target proteins (e.g., kinases or GPCRs) via dipole interactions .

- Hydrophobic Interactions : The p-tolyl group contributes to lipophilicity, improving membrane permeability. Comparative studies with non-methylated analogs show reduced activity, highlighting its importance .

- Structure-Activity Relationship (SAR) : Replace fluorine with other halogens (Cl, Br) or methyl groups to assess potency changes. Fluorine’s small size and high electronegativity are optimal for target binding .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR). Docking scores correlate with experimental IC values in similar imidazole derivatives .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with piperidine nitrogen) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity across analogs .

Q. How should researchers resolve contradictions in reported synthesis yields or spectral data?

- Methodological Answer :

- Reproducibility Studies : Repeat reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables affecting yield .

- Cross-Validation : Compare NMR data with published spectra of structurally similar compounds (e.g., ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate) to identify peak assignment errors .

- Collaborative Analysis : Share raw crystallographic data (e.g., .cif files) via platforms like CCDC to verify structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.